molecular formula C11H13N3O B1295842 3-(1H-Indol-3-yl)propanohydrazide CAS No. 20401-90-5

3-(1H-Indol-3-yl)propanohydrazide

Cat. No. B1295842
CAS RN: 20401-90-5
M. Wt: 203.24 g/mol
InChI Key: ORDWJFLEEAHMJF-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)propanohydrazide is a chemical compound that is part of a broader class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities, and their derivatives are often explored for their potential therapeutic applications. The indole moiety is a common scaffold in many natural products and pharmaceuticals, and modifications to this core structure can lead to compounds with diverse biological activities .

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including the condensation of indole with different reagents. For instance, the synthesis of substituted indoles with oxadiazole and triazole moieties involves the intermediate (1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide . Another method includes the cleavage of epoxides with indole promoted by ultrasound irradiation, which offers advantages such as high yield and mild conditions . Michael addition of indole with α,β-unsaturated ketones in the presence of indium(III) sulphate is another approach to synthesize 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones . Additionally, hydrazinolysis of ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate with hydrazine hydrate has been used to prepare novel carbohydrazide derivatives .

Molecular Structure Analysis

The molecular structures of these indole derivatives are typically confirmed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography is also employed to determine the precise molecular geometry and confirm the synthesized structures . For example, the crystal structure of o-tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide was confirmed by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions, often leading to compounds with significant biological activities. The reactivity of the indole ring allows for the introduction of various functional groups, which can result in the formation of compounds with potential as antimicrobial and anti-inflammatory agents , cytotoxic agents against cancer cell lines , and inducers of apoptosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure and the nature of the substituents attached to the indole core. These properties can be studied through microanalysis, UV, IR, NMR, and mass spectrometry. The solubility, melting points, and stability of these compounds can vary widely, affecting their potential use in pharmaceutical applications. For example, the rotational restriction about the C–N bond in solution for certain derivatives can be studied using variable temperature 1H NMR experiments . The intermolecular interactions and crystal packing can be analyzed using Hirshfeld surface analysis, as seen in the study of (S)-methyl 2-(4-R-phenylsulfonamido)-3-(1H-indol-3-yl)propanoate .

Safety And Hazards

Sigma-Aldrich provides “3-(1H-Indol-3-yl)propanohydrazide” to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “3-(1H-Indol-3-yl)propanohydrazide”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.

properties

IUPAC Name

3-(1H-indol-3-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-14-11(15)6-5-8-7-13-10-4-2-1-3-9(8)10/h1-4,7,13H,5-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDWJFLEEAHMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174353
Record name 3-(1H-Indol-3-yl)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Indol-3-yl)propanohydrazide

CAS RN

20401-90-5
Record name 3-(1H-Indol-3-yl)propanohydrazide
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Record name NSC25649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25649
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Record name 3-(1H-Indol-3-yl)propanohydrazide
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Record name 3-INDOLEPROPIONIC ACID HYDRAZIDE
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Synthesis routes and methods I

Procedure details

A solution of 3-(1H-Indol-3-yl)-propionic acid ethyl ester (4.30 g, 1 eq) and hydrazine hydrate (˜9.6 ml, 10 eq) in ethanol (70 ml) is heated at 60° C. overnight. The reaction mixture is concentrated under reduced pressure and diluted with methylene chloride. The new organic solution is washed with water, dried over MgSO4, filtered and evaporated to dryness, to afford the title compound as white solid (3.9 g, 98% yield), which is used as such for the next step.
Quantity
4.3 g
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9.6 mL
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70 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

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